![molecular formula C17H14ClFN2O2 B2794830 4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 905663-15-2](/img/structure/B2794830.png)
4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, also known as CPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPOP belongs to the class of pyrrolidinyl benzamides and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research on derivatives closely related to the target compound has demonstrated significant antioxidant properties. For instance, the study conducted by Tumosienė et al. (2019) highlighted the synthesis of novel derivatives that showed potent antioxidant activity, outperforming well-known antioxidants like ascorbic acid in certain assays. This suggests potential applications in conditions where oxidative stress plays a key role (Tumosienė et al., 2019).
Cancer Therapy
Another study by Han et al. (2016) designed and synthesized derivatives as RET kinase inhibitors for cancer therapy. These compounds exhibited moderate to high potency, suggesting their use as a novel class of RET kinase inhibitors with potential applications in treating cancers driven by RET mutations (Han et al., 2016).
Antimicrobial and Antitubercular Activities
Nimbalkar et al. (2018) synthesized a series of derivatives that were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis. The study revealed promising activity with several compounds showing an IC50 value of less than 1 µg/mL, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Neuroleptic Activity
Iwanami et al. (1981) explored the neuroleptic activity of benzamides and found that certain derivatives exhibited potent antipsychotic effects with a favorable profile compared to traditional drugs. This suggests the compound's derivatives could be explored further for the treatment of psychosis (Iwanami et al., 1981).
Metabolic Studies
Research has also focused on the metabolic fate and disposition of related compounds. For instance, Yue et al. (2011) investigated the metabolism and excretion of a novel small-molecule inhibitor in rats and dogs, providing insights into its pharmacokinetic properties and potential therapeutic applications (Yue et al., 2011).
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)17(23)20-14-9-16(22)21(10-14)15-7-5-13(19)6-8-15/h1-8,14H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLMSRZBXRCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.